molecular formula C20H21NO3S B2983557 N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219841-80-1

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2983557
CAS No.: 1219841-80-1
M. Wt: 355.45
InChI Key: BYFYPALMPOECPM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide and related compounds are integral to the synthesis and chemical reactivity studies within organic chemistry. The methodologies for synthesizing such compounds often involve coupling reactions and the exploration of their reactivity under different conditions. For instance, the synthesis and reactivity of related furan and thiophene compounds have been extensively studied, providing insights into electrophilic substitution reactions and the impact of substituents on chemical behavior (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

Research into the antiplasmodial activities of N-acylated furazan-3-amine derivatives, a structurally similar group, underscores the potential for developing new antimalarial agents. These studies reveal the structure-activity relationships crucial for antimalarial efficacy, highlighting the importance of the acyl moiety and the substitution pattern on the phenyl ring. Such research is pivotal for understanding how similar compounds, including this compound, might be optimized for therapeutic applications (Hermann et al., 2021).

Analgesic Activity Enhancement

The exploration of bioisosteric replacements to enhance analgesic properties in related compounds sheds light on the potential therapeutic applications of this compound. Studies indicate that replacing the phenyl ring in benzyl fragments with heterocyclic isosteres can significantly impact analgesic activity, pointing towards avenues for developing new pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).

Material Science Applications

In material science, the synthesis of novel polymers incorporating furan and thiophene units demonstrates the versatility of this compound-related compounds. These polymers are studied for their electroactive properties, which are essential for applications in electronic devices, coatings, and as sensors. The development of such materials highlights the broader applicability of these compounds beyond pharmacology, into new technologies and materials (Baldwin et al., 2008).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-15(2)24-18-7-5-17(6-8-18)20(22)21(12-16-9-11-25-14-16)13-19-4-3-10-23-19/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFYPALMPOECPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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